![molecular formula C11H15BrO2 B048990 1-Bromo-3,4-dimethoxy-2-propylbenzene CAS No. 142601-49-8](/img/structure/B48990.png)
1-Bromo-3,4-dimethoxy-2-propylbenzene
Overview
Description
1-Bromo-3,4-dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H15BrO2 . It is an intermediate formed in the synthesis of 2,3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid .
Synthesis Analysis
The synthesis of 1-Bromo-3,4-dimethoxy-2-propylbenzene can be achieved through a series of reactions starting from the commercially available 3,4,5-trimethoxytoluene . The process involves bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis
The molecular structure of 1-Bromo-3,4-dimethoxy-2-propylbenzene consists of a benzene ring substituted with bromo, dimethoxy, and propyl groups .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Agent Development
Derivatives of 3,4-dimethoxy-β-nitrostyrene, which can be synthesized from compounds like 1-Bromo-3,4-dimethoxy-2-propylbenzene, have shown potential in antimicrobial studies. These derivatives have been investigated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key player in signaling pathways that regulate various microorganism cell functions . This compound’s role in the development of new antimicrobial agents is significant due to its potential antifungal activity and interaction with active residues of PTP1B.
Alzheimer’s Disease Research
In the field of neurodegenerative diseases, structural analogs of donepezil, a drug used to treat Alzheimer’s disease, are synthesized using precursors that may include 1-Bromo-3,4-dimethoxy-2-propylbenzene . The compound’s derivatives could play a role in the synthesis of selective acetylcholinesterase inhibitors, contributing to the development of therapeutic agents for Alzheimer’s and other neurodegenerative disorders.
Synthesis of β-Nitrostyrene Derivatives
The compound is used in the synthesis of β-nitrostyrene derivatives through nitroaldol reactions. These derivatives are important for their antimicrobial properties and potential use as PTP1B inhibitors, which have implications in treating metabolic diseases such as type 2 diabetes .
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-3,4-dimethoxy-2-propylbenzene are the aromatic rings in organic compounds . The compound interacts with these aromatic rings through a process known as electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form 1-Bromo-3,4-dimethoxy-2-propylbenzene .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polysubstituted benzenes . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new compounds .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWSLXLUUVFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dimethoxy-2-propylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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